molecular formula C12H8FNO4 B6387706 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid CAS No. 1261954-26-0

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6387706
CAS No.: 1261954-26-0
M. Wt: 249.19 g/mol
InChI Key: SRHWKWZLWGTFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid is a complex organic compound that features both fluorine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-fluoro-4-hydroxyphenylboronic acid, which is then subjected to Suzuki coupling reactions with appropriate nicotinic acid derivatives under palladium-catalyzed conditions. The reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert hydroxyl groups to hydrogen.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under elevated temperatures.

Major Products

    Oxidation: Formation of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 3-fluoro-4-hydroxyphenylmethanol.

    Substitution: Formation of 3-amino-4-hydroxyphenyl derivatives.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it may target enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 3-Fluoro-4-hydroxybenzoic acid
  • 3-Fluoro-4-hydroxyphenylboronic acid

Uniqueness

5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid is unique due to the presence of both fluorine and hydroxyl groups on a nicotinic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-9-4-6(1-2-10(9)15)7-3-8(12(17)18)11(16)14-5-7/h1-5,15H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHWKWZLWGTFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687227
Record name 5-(3-Fluoro-4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-26-0
Record name 5-(3-Fluoro-4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.